![molecular formula C30H33FN4O5S2 B10874661 1-Cyclopropyl-6-fluoro-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10874661.png)
1-Cyclopropyl-6-fluoro-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the quinolone class of antibiotics, known for their broad-spectrum antibacterial activity. The unique structure of this compound allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts to increase reaction rates .
Major Products
The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties. These derivatives can be further tested for their efficacy against different bacterial strains .
Scientific Research Applications
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing new quinolone derivatives.
Biology: Studied for its interactions with bacterial enzymes and potential as an antibacterial agent.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial drugs and formulations
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
1-CYCLOPROPYL-6-FLUORO-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)PIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its complex structure, which allows for specific interactions with bacterial enzymes. This specificity can lead to reduced resistance development compared to other quinolones .
Properties
Molecular Formula |
C30H33FN4O5S2 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H33FN4O5S2/c1-40-29(39)25-18-6-4-2-3-5-7-24(18)42-27(25)32-30(41)34-12-10-33(11-13-34)23-15-22-19(14-21(23)31)26(36)20(28(37)38)16-35(22)17-8-9-17/h14-17H,2-13H2,1H3,(H,32,41)(H,37,38) |
InChI Key |
JJLGCHHYOKHUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F |
Origin of Product |
United States |
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